molecular formula C19H23NO2 B2648461 4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 896826-29-2

4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2648461
CAS No.: 896826-29-2
M. Wt: 297.398
InChI Key: GRWSKCGTQJOOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by techniques such as 1H NMR, 13C NMR, MS, and FT-IR spectra . Single crystals of the compound were grown in acetonitrile and the structure was confirmed by X-ray diffraction . The DFT-optimized structure was consistent with that determined by X-ray diffraction .

Scientific Research Applications

Baeyer-Villiger Oxidation and Metabolism

This compound is involved in specific metabolic pathways catalyzed by human flavin-containing monooxygenase (FMO) 5, highlighting its significance in drug metabolism and pharmacokinetics. One study focuses on a structurally related compound, E7016, an inhibitor of poly(ADP-ribose) polymerase being developed for cancer therapy. It undergoes a unique two-step oxidation process involving dehydrogenation and Baeyer-Villiger oxidation, catalyzed by FMO5, indicating the importance of such compounds in understanding drug metabolism (Lai, Farah, Moniz, & Wong, 2011).

Biological Activities of Chromene Derivatives

Chromene derivatives, including the core structure of the compound , have been studied extensively for their versatile biological activities. These activities range from anticancer, anticonvulsant, antimicrobial, to anticholinesterase effects. A comprehensive review highlights the diverse synthetic strategies and biological profiles of 2H/4H-chromenes, underlining the therapeutic potential of such molecules in designing potent leads for various diseases (Raj & Lee, 2020).

Antimicrobial and Antioxidant Properties

Research on Pd(II) complexes bearing chromone-based Schiff bases demonstrated significant antimicrobial activity against various bacterial and fungal strains. These complexes, incorporating chromene moieties, also displayed antioxidant activities, suggesting their dual function in therapeutic applications (Kavitha & Reddy, 2016).

Anticholinesterase Activity

A study focusing on the synthesis of chromen-4-ones with specific substituents explored their inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. This research points to the potential of chromene derivatives in the development of new treatments for neurological conditions (Filippova, Chernov, Shutov, & Yakovlev, 2019).

Antimicrobial Agents

Zinc(II) complexes with heterocyclic ligands, including chromene derivatives, have been synthesized and characterized for their antimicrobial properties. Some of these complexes show significant activity against fungal pathogens, underscoring the potential of chromene-containing compounds as antimicrobial agents (Yamgar, Nivid, Nalawade, Mandewale, Atram, & Sawant, 2014).

Properties

IUPAC Name

4-[(2-methylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13-5-2-3-8-20(13)12-16-11-19(21)22-18-10-15-7-4-6-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWSKCGTQJOOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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